2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one
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Overview
Description
2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one is a heterocyclic compound that features a benzoisothiazolone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one typically involves the reaction of 2-halobenzamides with carbon disulfide in the presence of a copper catalyst. This method yields the target product in varying yields depending on the specific conditions and substrates used .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production. This would include refining reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins involved in cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Methylamino)ethyl)benzo[d]imidazol-2-one
- 2-(2-(Methylamino)ethyl)benzo[d]thiazol-2-one
- 2-(2-(Methylamino)ethyl)benzo[d]oxazol-2-one
Uniqueness
2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one is unique due to its specific isothiazolone core, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C10H12N2OS |
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Molecular Weight |
208.28 g/mol |
IUPAC Name |
2-[2-(methylamino)ethyl]-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C10H12N2OS/c1-11-6-7-12-10(13)8-4-2-3-5-9(8)14-12/h2-5,11H,6-7H2,1H3 |
InChI Key |
UDCKVPUEAFWBKU-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1C(=O)C2=CC=CC=C2S1 |
Origin of Product |
United States |
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